3,3,4,4-tetrafluorobutan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-tetrafluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H8ClF4N and a molecular weight of 181.56 g/mol . This compound is characterized by the presence of four fluorine atoms and an amine group, making it a fluorinated amine derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms into the butan-2-amine structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-tetrafluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated amines or alcohols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3,4,4-tetrafluorobutan-2-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its fluorinated amine group. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-tetrafluorobutan-2-ol: A fluorinated alcohol with similar structural features but different functional groups.
3,3,4,4-tetrafluorobutan-2-one: A fluorinated ketone with a carbonyl group instead of an amine.
3,3,4,4-tetrafluorobutan-2-carboxylic acid: A fluorinated carboxylic acid with an acidic functional group.
Uniqueness
3,3,4,4-tetrafluorobutan-2-amine hydrochloride is unique due to its combination of a fluorinated backbone and an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2613381-50-1 |
---|---|
Molecular Formula |
C4H8ClF4N |
Molecular Weight |
181.56 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H7F4N.ClH/c1-2(9)4(7,8)3(5)6;/h2-3H,9H2,1H3;1H |
InChI Key |
LMULQBNDCXTPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.